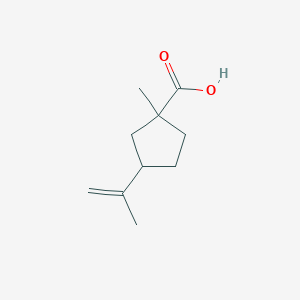![molecular formula C17H18N4 B14677289 3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile CAS No. 31464-27-4](/img/structure/B14677289.png)
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile is an organic compound with the molecular formula C17H17N5O2. It is known for its vibrant color and is often used as a dye. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored materials, including textiles and plastics
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The molecular targets and pathways involved often include enzymes that can catalyze the reduction of the azo group .
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
Uniqueness
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile is unique due to its specific azo group configuration, which imparts distinct chromophoric properties. This makes it particularly valuable as a dye in various applications .
Properties
CAS No. |
31464-27-4 |
|---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-(N-ethyl-4-phenyldiazenylanilino)propanenitrile |
InChI |
InChI=1S/C17H18N4/c1-2-21(14-6-13-18)17-11-9-16(10-12-17)20-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,14H2,1H3 |
InChI Key |
ZJYMPFYWPPFOFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


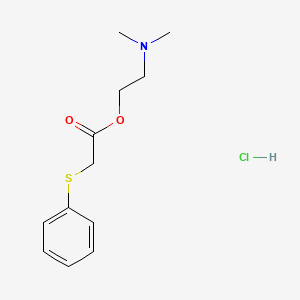

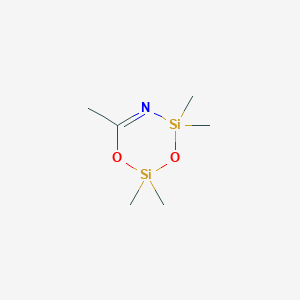
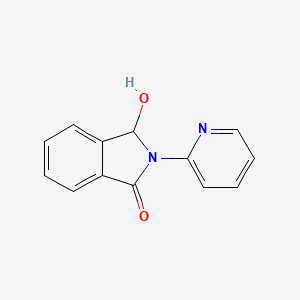
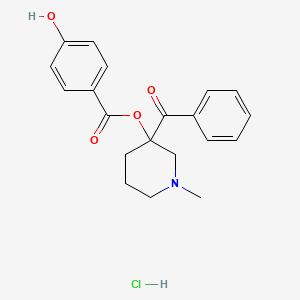
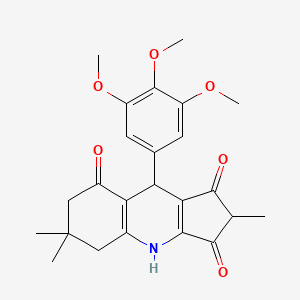
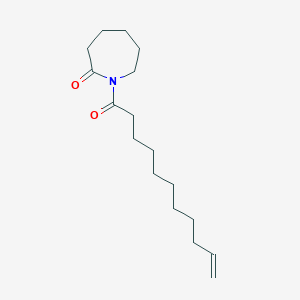
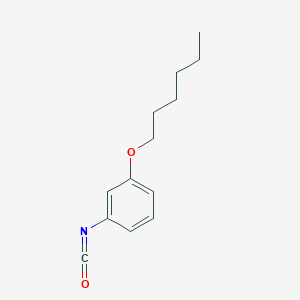


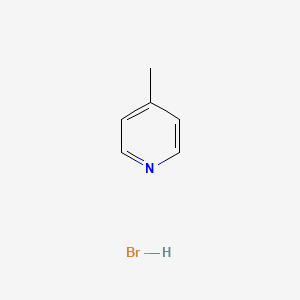
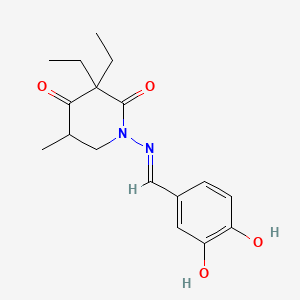
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
